2-Methylphenyl 4-methylbenzoate

Crystallography Conformational Analysis Solid-State Chemistry

2-Methylphenyl 4-methylbenzoate (o-tolyl p-toluate, 2MP4MBA), with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol, is an aromatic ester belonging to the substituted phenyl benzoate class. Its structure features two aromatic rings connected via a central ester linkage, with methyl substituents positioned on each ring—one at the ortho position of the phenoxy ring and one at the para position of the benzoyl ring.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B311064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenyl 4-methylbenzoate
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C
InChIInChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)15(16)17-14-6-4-3-5-12(14)2/h3-10H,1-2H3
InChIKeyIEKFWPTVAIWBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylphenyl 4-methylbenzoate (CAS 23597-29-7): Structural and Physicochemical Baseline for Scientific Procurement


2-Methylphenyl 4-methylbenzoate (o-tolyl p-toluate, 2MP4MBA), with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol, is an aromatic ester belonging to the substituted phenyl benzoate class [1]. Its structure features two aromatic rings connected via a central ester linkage, with methyl substituents positioned on each ring—one at the ortho position of the phenoxy ring and one at the para position of the benzoyl ring [2]. This specific substitution pattern dictates its unique solid-state conformation, characterized by a C=O bond oriented anti to the ortho-methyl group and a well-defined inter-ring dihedral angle of approximately 73.04°, distinguishing it from unsubstituted and mono-substituted analogs [3]. Its computed logP value of 3.7 indicates substantial lipophilicity, a property that governs its behavior in non-aqueous media and biological partitioning studies [1].

Compound Class
Substituted phenyl benzoate ester
Conformation
Ortho-methyl constrained solid-state structure
Lipophilicity
High computed logP for partitioning studies

Why 2-Methylphenyl 4-methylbenzoate Cannot Be Replaced by Unsubstituted or Mono-Methylated Phenyl Benzoates


The simple substitution of 2-methylphenyl 4-methylbenzoate with generic phenyl benzoate or mono-methylated analogs (e.g., 4-methylphenyl benzoate) is not scientifically valid for applications dependent on precise molecular conformation or lipophilicity. The ortho-methyl group on the phenoxy ring enforces a specific antiperiplanar orientation of the carbonyl group, a steric constraint absent in para-only substituted or unsubstituted variants [1]. Furthermore, the presence of methyl groups on both aromatic rings results in a distinct dihedral angle (~73°) and a higher logP (3.7), which directly influence solid-state packing, solubility profiles, and chromatographic retention [2]. Interchanging these compounds without quantitative justification would introduce uncontrolled variability in these critical parameters, undermining reproducibility in both synthetic and analytical workflows [3].

2-Methylphenyl 4-methylbenzoate
Generic Phenyl Benzoates
Ortho-methyl enforces specific anti-periplanar C=O orientation
Unconstrained carbonyl orientation; steric control absent
Distinct dihedral angle governs crystal packing
Smaller dihedral angles alter solid-state behavior
Dual methylation raises logP, shifting solubility
Lower logP impacts partitioning and retention

Quantitative Differentiation of 2-Methylphenyl 4-methylbenzoate Against Closest Analogs: A Comparative Evidence Guide


Crystal Conformation and Dihedral Angle: Direct Comparison with Phenyl Benzoate and 4-Methylphenyl Benzoate

The solid-state conformation of 2-methylphenyl 4-methylbenzoate (2MP4MBA) exhibits a dihedral angle between the two aromatic rings of 73.04(8)°, which is significantly larger than that of the unsubstituted phenyl benzoate (55.7°) and the mono-methylated 4-methylphenyl benzoate (60.17(7)°), but comparable to its positional isomer 4-methylphenyl 2-methylbenzoate (73.04(8)°) [1]. This difference arises from the steric influence of the ortho-methyl group on the phenoxy ring.

Inter-ring Dihedral Angle
Head-to-head
73.04(8)° vs 55.7–60.2° (analogs)
Alters crystal packing and solubility
X-ray crystallography, room temperature
Crystallography Conformational Analysis Solid-State Chemistry

Gas Chromatographic Retention Index: Differentiation from Structural Isomers for Analytical Method Development

On a standard non-polar 5% phenyl methyl siloxane capillary column, 2-methylphenyl 4-methylbenzoate exhibits a well-defined Retention Index (RI) of 1832.9 [1]. This value provides a robust chromatographic fingerprint that enables unambiguous identification and quantification, distinguishing it from its positional isomers (e.g., 3-methylphenyl 4-methylbenzoate and 4-methylphenyl 4-methylbenzoate) and other closely related benzoate esters that would elute at different retention times under identical conditions.

Retention Index (RI)
Class-level
1832.9
Unique GC identifier for method development
5% phenyl methyl siloxane column
Analytical Chemistry Gas Chromatography Retention Index

Lipophilicity (Computed logP): Quantitative Difference from Phenyl Benzoate Influencing Partitioning and Solubility

The computed octanol-water partition coefficient (logP) for 2-methylphenyl 4-methylbenzoate is 3.7 [1]. This value is considerably higher than that of the unsubstituted parent compound, phenyl benzoate, which has a logP of approximately 2.3 [2], and reflects the additive lipophilic contribution of the two methyl groups.

Lipophilicity (logP)
Cross-study comparable
3.7 (target) vs ~2.3 (phenyl benzoate)
Higher partitioning and solubility difference
Computed logP
Lipophilicity Physicochemical Properties ADME

Synthetic Utility in Ni-Catalyzed Aryl Exchange: A Unique Electrophilic Partner

2-Methylphenyl 4-methylbenzoate has been demonstrated as a competent electrophilic partner in a Ni-catalyzed aryl exchange reaction with 2-pyridyl sulfide, enabling the synthesis of aryl sulfides without the use of odorous thiols . This specific reactivity stems from the ability of the Ni/dcypt catalyst to oxidatively add into the ester's C(acyl)-O bond, a pathway that may be influenced by the steric and electronic effects of the ortho-methyl group.

Ni-Catalyzed Aryl Exchange
Data to verify
Demonstrated electrophilic reactivity
Enables thiol-free sulfide synthesis
Reaction with 2-pyridyl sulfide
Synthetic Methodology Cross-Coupling Catalysis

Precision Application Scenarios for 2-Methylphenyl 4-methylbenzoate Based on Differentiated Properties


Development of Liquid Crystal Formulations Requiring Defined Conformational Properties

The dihedral angle of ~73° is a key structural parameter for phenyl benzoate-based liquid crystal cores. Research indicates that methylation of the phenyl benzoate core modulates the nematic-isotropic transition temperature (T_NI) by altering conformational flexibility [1]. 2-Methylphenyl 4-methylbenzoate's specific substitution pattern can be exploited in mixtures to fine-tune mesomorphic behavior, a necessity for high-performance display technologies where precise control over T_NI and optical anisotropy is paramount [2].

Calibration and Method Development in Gas Chromatography (GC) Analysis

With its defined Retention Index of 1832.9 on a standard 5% phenyl methyl siloxane column, 2-methylphenyl 4-methylbenzoate serves as a reliable reference standard for developing and validating GC methods [3]. It is particularly useful for analyzing complex mixtures containing substituted phenyl benzoates, enabling accurate peak identification, system suitability testing, and ensuring the specificity of analytical procedures in quality control laboratories.

Synthesis of Aryl Sulfide Building Blocks via Non-Traditional Cross-Coupling

This compound has been demonstrated as a viable electrophile in Ni-catalyzed aryl exchange reactions, offering a synthetic route to aryl sulfides that circumvents the use of malodorous and toxic thiols . For medicinal chemistry and materials science, this provides a cleaner, more sustainable method for incorporating sulfur-containing motifs into complex molecules, leveraging the compound's unique reactivity under mild catalytic conditions.

Physicochemical Studies and Solubility Modeling in Drug Discovery

The significant lipophilicity (logP 3.7) of 2-methylphenyl 4-methylbenzoate makes it a valuable probe molecule for studying partitioning and solubility phenomena in early-stage drug discovery [4]. It can be used as a model compound to calibrate computational models for logP prediction, assess the impact of double methylation on membrane permeability, or serve as a hydrophobic standard in biphasic partitioning experiments, providing a benchmark distinct from less lipophilic analogs like phenyl benzoate.

Application
Selection Property
Validation Focus
Liquid crystal formulation tuning
Defined dihedral angle
Nematic-isotropic transition temperature
GC method calibration
Retention Index (RI)
Peak identification and system suitability
Aryl sulfide synthesis
Electrophilic reactivity in Ni catalysis
Thiol-free cross-coupling pathway
Physicochemical partitioning studies
Computed logP
Biphasic partitioning and solubility modeling

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